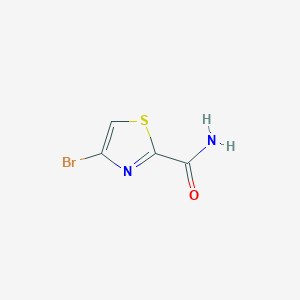

4-Bromothiazole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-thiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2OS/c5-2-1-9-4(7-2)3(6)8/h1H,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZULRTZCBCPPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912639-91-9 | |

| Record name | 4-bromo-1,3-thiazole-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-1,3-thiazole-2-carboxamide – Structural Dynamics, Synthetic Methodologies, and Cross-Coupling Applications

Executive Summary

4-Bromo-1,3-thiazole-2-carboxamide (CAS: 912639-91-9) is a privileged heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. Its structural architecture offers a dual-modality functionalization platform: the highly electrophilic C4-bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling, while the C2-carboxamide moiety provides critical hydrogen-bond donor/acceptor interactions necessary for target protein binding. This whitepaper details the physicochemical profiling, mechanistic causality of its synthesis, and self-validating protocols for its application in advanced organic synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline properties of 4-Bromo-1,3-thiazole-2-carboxamide is critical for predicting its behavior in complex reaction matrices. The compound exhibits high thermal stability and distinct polarity driven by the carboxamide group.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| CAS Number | 912639-91-9 |

| Molecular Formula | C₄H₃BrN₂OS |

| Molecular Weight | 207.05 g/mol |

| Boiling Point | ~347.4 °C (at 760 mmHg) |

| Physical Form | Off-white solid |

| Purity Standard | ≥96% |

| Key Reactive Centers | C4 (Electrophilic, Pd-coupling), C2 (H-bonding, Amidation) |

Data sourced from .

Synthetic Methodologies & Mechanistic Causality

The Causality of Regioselective Synthesis

The electronic nature of the 1,3-thiazole ring dictates its reactivity. According to bond dissociation energy (BDE) studies, the C2 position is highly electron-deficient (being α to two heteroatoms), making it the most reactive site for nucleophilic attack or oxidative addition 1. However, by utilizing a precursor where the C2 position is already occupied by an ester or carboxamide, synthetic chemists force reactivity to the C4 position. The C4-Br bond is sufficiently activated by the electron-withdrawing nature of the adjacent nitrogen, allowing for efficient downstream transformations.

Protocol 1: Synthesis via Amidation of Ethyl 4-bromothiazole-2-carboxylate

The most atom-economical and reliable route to synthesize 4-Bromo-1,3-thiazole-2-carboxamide is the direct amidation of its ester precursor, ethyl 4-bromothiazole-2-carboxylate2.

-

Causality of Choice: Utilizing an ester precursor avoids the harsh conditions associated with activating a carboxylic acid (e.g., using SOCl₂), which frequently leads to the degradation of the sensitive thiazole ring. The C2-ester is highly activated toward nucleophilic acyl substitution due to the adjacent electronegative nitrogen.

-

Self-Validating System: The reaction is driven to completion by the thermodynamic stability and insolubility of the resulting carboxamide in cold methanol, allowing precipitation to act as an auto-purification mechanism.

Step-by-Step Methodology:

-

Initiation: Dissolve 1.0 equivalent of ethyl 4-bromothiazole-2-carboxylate in anhydrous methanol (0.5 M concentration) under an inert argon atmosphere.

-

Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly introduce a 7N solution of anhydrous ammonia in methanol (5.0 equivalents). Causality: Cooling prevents the exothermic degradation of the ester and minimizes the volatility of ammonia, ensuring a high effective concentration of the nucleophile.

-

Propagation: Allow the reaction to warm to room temperature (20–25 °C) and stir for 12 hours.

-

Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate eluent. The disappearance of the high-Rf ester spot and the appearance of a strongly UV-active, low-Rf spot confirms total conversion.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess ammonia. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum at 40 °C.

Caption: Workflow for the amidation of ethyl 4-bromothiazole-2-carboxylate to the target carboxamide.

Pharmacological Applications & Drug Development

4-Bromo-1,3-thiazole-2-carboxamide is a cornerstone in the synthesis of biologically active molecules. Recent advances have highlighted its utility in developing potent anti-tubercular compounds targeting the M. tuberculosis H37Rv strain 3. Furthermore, the thiazole-carboxamide motif is frequently integrated into kinase inhibitors, where the carboxamide nitrogen acts as a crucial hinge-binding hydrogen bond donor within the ATP-binding pocket of kinases.

Experimental Workflow: Suzuki-Miyaura Cross-Coupling

To elaborate the C4 position, palladium-catalyzed Suzuki-Miyaura cross-coupling is employed.

-

Causality of Ligand Choice: Thiazoles are notorious for acting as strong σ-donors, which can poison traditional palladium catalysts by forming stable, unreactive bis-thiazole Pd(II) complexes. To circumvent this, bulky, electron-rich biaryl phosphine ligands like EPhos or BrettPhos must be used. These ligands create a sterically demanding environment around the Pd center, preventing the coordination of a second thiazole molecule and accelerating the reductive elimination step4.

Step-by-Step Methodology:

-

Setup: In an oven-dried Schlenk flask, combine 4-Bromo-1,3-thiazole-2-carboxamide (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and EPhos ligand (10 mol%).

-

Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be strictly excluded to prevent the homocoupling of the boronic acid and the premature oxidation of the Pd(0) active species.

-

Reaction: Heat the mixture to 90 °C for 8 hours under argon.

-

Self-Validation (NMR): Following aqueous workup and column chromatography, validate the product formation via ¹H NMR. The distinct C5-H thiazole proton singlet of the starting material (typically ~7.8 ppm) will shift, and new aromatic multiplets corresponding to the coupled aryl group will appear, confirming successful C-C bond formation.

Caption: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle for 4-Bromo-1,3-thiazole-2-carboxamide.

References

- Sigma-Aldrich. "4-Bromothiazole-2-carboxamide | 912639-91-9." MilliporeSigma.

- EvitaChem. "Ethyl 4-bromothiazole-2-carboxylate (EVT-1681416) | 959755-96-5." EvitaChem Catalog.

- National Institutes of Health (NIH). "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC.

- SciSpace. "Mechanistic Insight Leads to a Ligand Which Facilitates the Palladium-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)arylaminothiazoles." SciSpace Literature.

- Royal Society of Chemistry (RSC). "Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds." RSC Advances.

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03862A [pubs.rsc.org]

- 4. scispace.com [scispace.com]

Introduction: The 4-Bromothiazole Core in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromothiazole Scaffolds

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and clinically approved drugs.[1][2][3][4] This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a versatile scaffold for engaging with diverse biological targets.[2] The introduction of a bromine atom at the 4-position of the thiazole ring creates the 4-bromothiazole scaffold, a moiety that has garnered significant interest in drug discovery. The bromine atom is not merely a placeholder; its electron-withdrawing nature can significantly alter the electronic distribution of the thiazole ring, and it can participate in halogen bonding—a crucial non-covalent interaction for enhancing ligand-protein binding affinity and selectivity.[1] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties.[5][6][7] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-bromothiazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Accessing the 4-Bromothiazole Scaffold

The generation of a diverse library of 4-bromothiazole analogs is fundamental to any SAR campaign. The classical Hantzsch thiazole synthesis remains a widely used and robust method. This typically involves the condensation of an α-haloketone with a thioamide. For 4-bromothiazole derivatives, a common strategy involves using a p-bromo-substituted acetophenone as a starting material.[6] More contemporary approaches have also been developed to improve efficiency and yield, including microwave-assisted synthesis.[8]

A generalized workflow for synthesizing 4-(4-bromophenyl)-thiazol-2-amine derivatives, a class with significant biological activity, is presented below.[6]

Caption: General workflow for synthesizing 4-bromothiazole derivatives.

Experimental Protocol: Synthesis of 4-(4-bromophenyl)thiazol-2-amine Intermediate

This protocol describes the initial step in creating a library of 4-bromothiazole-based Schiff bases.[6]

-

Reactant Mixture: Combine p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in a round-bottom flask.

-

Reflux: Heat the mixture under reflux for 11–12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Cooling and Washing: Once the reaction is complete, cool the mixture to room temperature. Wash the resulting solid with diethyl ether to remove any unreacted p-bromoacetophenone.

-

Neutralization: Treat the solid with a concentrated ammonia solution until the mixture is alkaline to precipitate the free base.

-

Isolation and Purification: Filter the resulting crude product, wash it thoroughly with water, and dry it. Recrystallize the solid from ethanol to yield the pure intermediate, 4-(4-bromophenyl)thiazol-2-amine.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-bromothiazole derivatives is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR based on therapeutic application.

Anticancer Activity

The 4-bromothiazole scaffold is a promising framework for the development of novel anticancer agents, with activity demonstrated against various cancer cell lines, including breast adenocarcinoma (MCF7).[6]

Key SAR Insights:

-

Position 2 Substitutions: The 2-amino group is a critical anchor. Derivatization of this amine into Schiff bases via reaction with various aromatic aldehydes has proven to be a highly effective strategy for generating potent anticancer compounds.[6]

-

Aromatic Substitutions on the Schiff Base: The nature of the aromatic aldehyde used for Schiff base formation is a major determinant of activity.

-

Electron-Donating Groups: Substituents like hydroxyl (-OH) and methoxy (-OCH3) on the aromatic ring often lead to the most potent compounds. For example, a 4-hydroxy-3-methoxybenzylidene substituent on the 2-amino group resulted in the most active compound in one series against the MCF7 cell line.[6]

-

Positional Effects: The position of these substituents is crucial. Para and meta substitutions on the aromatic ring tend to enhance anticancer activity more than ortho substitutions.[6]

-

-

The 4-(4-bromophenyl) Group: The presence of the bromophenyl group at position 4 of the thiazole ring is a consistent feature in active compounds, suggesting its importance for target engagement, possibly through hydrophobic or halogen bonding interactions.[6]

Caption: Key SAR principles for the anticancer activity of 4-bromothiazoles.

Data Summary: Anticancer Activity of 4-(4-bromophenyl)-thiazol-2-amine Derivatives

| Compound ID | Schiff Base Aromatic Substituent | Activity vs. MCF7 Cell Line |

| p2 | 4-Hydroxy-3-methoxy | Most Active |

| p3 | 4-Chloro | Active |

| p4 | 4-Hydroxy | Active |

| p6 | 2-Hydroxy | Active |

| Standard | 5-Fluorouracil | Reference Drug |

Note: This table is a qualitative summary based on findings reported in the literature.[6]

Antimicrobial Activity

Many of the same structural features that confer anticancer activity also impart significant antimicrobial properties. Several 4-(4-bromophenyl)-thiazol-2-amine derivatives exhibit promising activity comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal).[6]

Key SAR Insights:

-

Schiff Base Moiety: As with anticancer activity, the formation of a Schiff base at the 2-amino position is critical.

-

Aromatic Substituents:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl nucleus attached directly to the thiazole ring is a known strategy for enhancing antibacterial activity.[6]

Enzyme Inhibition

4-Bromothiazole derivatives have been identified as inhibitors of various enzymes, demonstrating the scaffold's versatility.

-

Kinase Inhibition: A related compound, 4-Bromo-6-methylbenzo[d]thiazole, shows moderate inhibitory activity against kinases such as CK2 and GSK3β.[5] This suggests that the core benzothiazole structure, which shares features with the 4-bromothiazole scaffold, is amenable to kinase binding. The data indicates a degree of selectivity, with no significant inhibition of the protease Cathepsin B, highlighting the potential for developing selective kinase inhibitors.[5] The substitutions on the thiazole core are critical, as the simple 2-aminobenzothiazole is largely inactive.[5]

-

Elastase Inhibition: A more complex derivative, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was found to be a potent inhibitor of elastase with an IC50 value of 1.21 µM.[9]

-

Key Structural Features: Molecular docking and X-ray analysis revealed that the quinoline and iminothiazoline moieties are crucial for binding.[9] Specific interactions, including C–H···N and C–H···O hydrogen bonds and π–π stacking interactions, anchor the molecule in the enzyme's active site.[9] This highlights the importance of incorporating larger, rigid, and multi-ring systems to achieve high-affinity enzyme inhibition.

-

Data Summary: Enzyme Inhibitory Activity

| Compound | Target Enzyme | IC50 (µM) |

| 4-Bromo-6-methylbenzo[d]thiazole | CK2 | 1.8 |

| 4-Bromo-6-methylbenzo[d]thiazole | GSK3β | 5.2 |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | 1.21 |

Source: Data compiled from multiple studies.[5][9]

Standardized Assay Methodologies

To ensure the reproducibility and comparability of SAR data, standardized experimental protocols are essential.

Protocol: In Vitro Anticancer Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of test compounds.[10]

-

Cell Seeding: Plate cells (e.g., MCF7) in a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Expose the cells to various concentrations of the 4-bromothiazole derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the culture medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value of each compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. kuey.net [kuey.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Navigating Thiazole Isomerism in Drug Discovery: A Technical Guide to 4-Bromothiazole-2-carboxamide vs. 2-Bromothiazole-4-carboxamide

Executive Summary

As a Senior Application Scientist, I frequently observe drug discovery programs stall due to a fundamental misunderstanding of heteroaryl halide reactivity. When working with thiazolecarboxamides—a privileged scaffold in medicinal chemistry—the positional isomerism of the bromine atom and the carboxamide group dictates not only the synthetic strategy but also the biological target space.

This whitepaper provides an in-depth technical analysis of two critical building blocks: 4-Bromothiazole-2-carboxamide [1] and 2-Bromothiazole-4-carboxamide . By examining their electronic profiles, we will establish the causality behind their divergent reactivities and outline self-validating experimental workflows for their functionalization.

Electronic Profiling and Causality in Reactivity

The thiazole ring is a highly polarized heterocycle. The electronegativity of the nitrogen and sulfur atoms creates a distinct electron density gradient across the ring, fundamentally altering the bond dissociation energy and electrophilicity of any attached halogens.

2-Bromothiazole-4-carboxamide (C2-Halogenated)

In this isomer, the bromine is located at the C2 position, flanked directly by the nitrogen and sulfur atoms. This renders the C2 carbon highly electron-deficient (imine-like).

-

Causality in Reactivity: The extreme electrophilicity at C2 lowers the activation energy required to form a Meisenheimer complex. Consequently, this isomer readily undergoes Nucleophilic Aromatic Substitution (SNAr) with amines, thiols, and alkoxides without the need for transition-metal catalysis[2]. When subjected to Pd-catalyzed cross-coupling, the oxidative addition at C2 is exceptionally rapid.

4-Bromothiazole-2-carboxamide (C4-Halogenated)

Here, the bromine is at the C4 position, and the carboxamide is at C2. The C4 position is significantly less electron-deficient than C2.

-

Causality in Reactivity: Because SNAr at the C4 position is thermodynamically unfavorable, functionalization relies almost exclusively on Transition-Metal Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Stille, or Negishi couplings)[3]. The C2-carboxamide group often serves as a critical hydrogen bond donor/acceptor in the final drug molecule, mimicking peptide bonds in kinase hinge-binding regions[4].

Quantitative Data and Physicochemical Properties

The following table summarizes the key physicochemical differences and application profiles of the two isomers to guide building-block selection.

| Property | 4-Bromothiazole-2-carboxamide | 2-Bromothiazole-4-carboxamide |

| CAS Number | 912639-91-9[1] | 848501-94-0 |

| Molecular Formula | C4H3BrN2OS | C4H3BrN2OS |

| Molecular Weight | 207.05 g/mol | 207.05 g/mol |

| Halogen Position | C4 (Moderate electrophilicity) | C2 (High electrophilicity) |

| Primary Reaction Mode | Pd-Catalyzed Cross-Coupling | SNAr, Pd-Catalyzed Cross-Coupling |

| Key Biological Targets | c-Met Kinase[4], Tyrosinase[5] | IMPDH[6], E-cadherin stabilizers[7] |

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The choice of reagents is explicitly linked to the electronic nature of the specific isomer.

Protocol A: Suzuki-Miyaura Coupling of 4-Bromothiazole-2-carboxamide

Targeting C4 functionalization via Palladium catalysis.

-

Preparation: In a flame-dried Schlenk tube, combine 4-Bromothiazole-2-carboxamide (1.0 equiv), an arylboronic acid (1.2 equiv), and

(2.5 equiv). -

Catalyst Addition: Add

(0.05 equiv).-

Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the bottleneck when coupling electron-rich aryl groups to the C4 position of thiazoles.

-

-

Solvent System: Degas a mixture of 1,4-Dioxane and

(4:1 v/v) and add to the tube.-

Causality: Water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.

-

-

Reaction: Heat the mixture at 90°C for 12 hours under a nitrogen atmosphere.

-

Validation: Monitor via LC-MS. The disappearance of the 207/209 m/z isotopic doublet confirms the complete consumption of the starting bromide.

Protocol B: Metal-Free SNAr Amination of 2-Bromothiazole-4-carboxamide

Targeting C2 functionalization via nucleophilic attack.

-

Preparation: Dissolve 2-Bromothiazole-4-carboxamide (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Causality: The polar aprotic nature of DMF stabilizes the negatively charged Meisenheimer complex intermediate, significantly accelerating the SNAr pathway.

-

-

Nucleophile Addition: Add a primary or secondary aliphatic amine (e.g., morpholine) (1.5 equiv).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

-

Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HBr generated during the substitution, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

-

-

Reaction: Stir at 80°C for 6 hours.

-

Validation: Quench with water. The precipitation of the product (or extraction into EtOAc) followed by

NMR will show the disappearance of the amine N-H proton and the upfield shift of the thiazole C5 proton, validating successful C2 substitution.

Therapeutic Applications and Target Engagement

The positional difference of the carboxamide group dictates how the final molecule interacts with biological targets.

-

4-Substituted-thiazole-2-carboxamides: The C2-carboxamide is highly effective at forming bidentate hydrogen bonds. This motif is heavily utilized in the design of c-Met kinase inhibitors (where it binds to the kinase hinge region)[4] and Tyrosinase inhibitors (where it interacts with the binuclear copper active site)[5]. It is also a privileged scaffold for anti-mycobacterial agents[8].

-

2-Substituted-thiazole-4-carboxamides: The C4-carboxamide is a known bioisostere for the nicotinamide moiety. Consequently, these derivatives are heavily utilized in the synthesis of Tiazofurin analogues , which act as potent inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH), leading to the induction of differentiation in leukemia cells[6]. They also show promise as anti-tumor agents targeting MCF7 cell lines[9].

Visualizing Divergent Pathways

The following diagram maps the divergent synthetic reactivity and downstream therapeutic applications of the two isomers based on their electronic profiles.

Divergent reactivity and therapeutic targeting pathways of thiazolecarboxamide isomers.

References

-

Lu, X., et al. "Medicinal chemistry strategies for the development of kinase inhibitors targeting point mutations." Journal of Medicinal Chemistry, 2020. Available at: [Link]

-

Lesiak, K., et al. "Synthesis of nonhydrolyzable analogues of thiazole-4-carboxamide and benzamide adenine dinucleotide..." Journal of Medicinal Chemistry, 1997. Available at: [Link]

-

Zou, W., et al. "Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation." RSC Medicinal Chemistry, 2024. Available at: [Link]

-

Chakraborti, A. K., et al. "N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: Design, new methods of synthesis and biological evaluation." Medicinal Chemistry Communications, 2014. Available at: [Link]

-

Prasanna, B., et al. "Synthesis of hetero aryl amides from hetero aryl halides in one pot synthesis." Heterocyclic Letters, 2017. Available at: [Link]

-

Wang, H., et al. "Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin." Chemical and Pharmaceutical Bulletin (J-Stage), 2020. Available at: [Link]

Sources

- 1. 4-Bromothiazole-2-carboxamide | 912639-91-9 [sigmaaldrich.com]

- 2. heteroletters.org [heteroletters.org]

- 3. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of 4-(2,4-dihydroxyphenyl)thiazole-2-carboxamide derivatives as novel tyrosinase inhibitors: in vitro and in vivo validation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of nonhydrolyzable analogues of thiazole-4-carboxamide and benzamide adenine dinucleotide containing fluorine atom at the C2' of adenine nucleoside: induction of K562 differentiation and inosine monophosphate dehydrogenase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US9340525B2 - Stem cell cultures - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Evaluation of Biological Properties of 2-Amino-thiazole-4-carboxamides: Amide Linkage Analogues of Pretubulysin [jstage.jst.go.jp]

4-Bromothiazole-2-carboxamide: Physicochemical Profiling and Synthetic Methodologies in Drug Discovery

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 4-Bromothiazole-2-carboxamide (CAS: 912639-91-9) has emerged as a privileged scaffold. Its unique molecular architecture—combining a highly reactive electrophilic center (the 4-bromo substituent) with a rigid, polar hydrogen-bonding network (the 2-carboxamide group)—makes it an indispensable intermediate for synthesizing complex enzyme inhibitors and antiviral agents.

This technical guide deconstructs the physicochemical properties of 4-Bromothiazole-2-carboxamide, explains the causality behind its synthetic utility, and provides field-validated protocols for its integration into drug discovery workflows.

Molecular Architecture and Physicochemical Profiling

Understanding the exact molecular weight and formula of 4-Bromothiazole-2-carboxamide is critical for stoichiometric precision and analytical validation during synthesis.

The molecular formula is C₄H₃BrN₂OS , yielding a molecular weight of 207.05 g/mol [1].

Mechanistic Insight into Mass Distribution: The heavy bromine atom (atomic mass ~79.9 u) accounts for approximately 38.6% of the compound's total mass. This is not merely a structural artifact; it is a deliberate synthetic design. The highly polarized C-Br bond at the 4-position possesses an optimal bond dissociation energy for oxidative addition by low-valent transition metals (e.g., Pd(0)). Furthermore, the natural 1:1 isotopic abundance of ⁷⁹Br and ⁸¹Br provides a distinct M and M+2 doublet (m/z 207 and 209) in mass spectrometry, serving as an intrinsic analytical tracer during reaction monitoring [2].

Table 1: Quantitative Physicochemical Data

| Parameter | Value | Scientific Implication |

| IUPAC Name | 4-bromo-1,3-thiazole-2-carboxamide | Defines the regiochemistry critical for selective coupling. |

| CAS Number | 912639-91-9 | Unique global identifier for procurement and safety tracking. |

| Molecular Formula | C₄H₃BrN₂OS | Dictates stoichiometric calculations for synthesis. |

| Molecular Weight | 207.05 g/mol | High halogen mass fraction; requires precise weighing. |

| Boiling Point | 347.4 ± 34.0 °C (at 760 mmHg) | Indicates high thermal stability, allowing for heated reactions. |

| Storage Temperature | 2-8 °C | Prevents slow degradation or hydrolysis of the primary amide. |

Strategic Applications in Medicinal Chemistry

The structural dichotomy of 4-Bromothiazole-2-carboxamide allows it to act as a dual-purpose pharmacophore and synthetic intermediate.

-

Factor XIIa Inhibitors (Antithrombotics): The 4-bromo position is utilized as an anchor point for Sonogashira cross-coupling to attach functionalized alkynes. The resulting compounds target the S1 pocket of Factor XIIa, offering antithrombotic efficacy without elevating bleeding risks [3].

-

HBV Therapeutics: Used as a core building block to synthesize fused-ring compounds that significantly reduce Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) levels in infected hepatocytes [4].

-

Anti-Tuberculosis Agents: The thiazole core is a recognized privileged scaffold against Mycobacterium tuberculosis. The carboxamide group can be further derivatized to optimize the therapeutic index and metabolic stability [5].

Fig 1: Synthetic divergence of 4-Bromothiazole-2-carboxamide in drug discovery.

Experimental Workflow: Palladium-Catalyzed Sonogashira Cross-Coupling

To demonstrate the practical application of this compound, below is a self-validating, step-by-step methodology for a standard Sonogashira cross-coupling reaction using 4-Bromothiazole-2-carboxamide and a generic terminal alkyne [3].

Step-by-Step Protocol & Causality

Step 1: Reagent Assembly

-

Action: Dissolve 4-Bromothiazole-2-carboxamide (1.0 equiv, ~207 mg, 1.0 mmol) and the terminal alkyne (1.1 equiv) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

-

Causality: Anhydrous conditions prevent the competitive hydrolysis of the sensitive palladium intermediate. DMF is selected because its high dielectric constant ensures complete solvation of the polar carboxamide moiety, which is notoriously insoluble in non-polar solvents.

Step 2: Base Addition

-

Action: Add Triethylamine (Et₃N, 2.5 equiv) to the solution.

-

Causality: Et₃N serves a dual mechanistic purpose. It acts as a mild base to deprotonate the terminal alkyne (facilitating copper acetylide formation) and acts as an acid scavenger to neutralize the HBr byproduct generated during the catalytic cycle, preventing the degradation of the thiazole ring.

Step 3: Catalyst Loading

-

Action: Under a strict nitrogen (N₂) atmosphere, add CuI (0.2 equiv) and Pd(PPh₃)₂Cl₂ (0.1 equiv).

-

Causality: CuI accelerates the reaction via the in-situ formation of a highly nucleophilic copper acetylide (the "Sonogashira co-catalysis" effect). This intermediate rapidly undergoes transmetalation with the oxidative addition complex formed by the palladium catalyst and the 4-bromo position of the thiazole.

Step 4: Execution and Analytical Validation

-

Action: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progression via LC-MS.

-

Self-Validation System: The reaction is definitively complete when the distinct m/z 207/209 doublet (representing the ⁷⁹Br/⁸¹Br isotopes of the starting material) is entirely consumed and replaced by the singular mass peak of the desired coupled product.

Step 5: Workup and Purification

-

Action: Quench the reaction with water, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and purify via silica gel column chromatography.

Fig 2: Standardized Sonogashira cross-coupling workflow for 4-Bromothiazole-2-carboxamide.

Safety, Handling, and GHS Classification

As with all halogenated heterocycles, strict adherence to safety protocols is required. The compound's low molecular weight and moderate lipophilicity allow for rapid biological absorption. The electrophilic nature of the bromo-thiazole system can interact with nucleophilic residues in epidermal proteins, leading to irritation [1].

Table 2: Hazard Identification (GHS)

| Hazard Code | Description | Mitigation Protocol |

| H302 | Harmful if swallowed | Do not eat/drink in the lab. Wash hands thoroughly after handling. |

| H315 | Causes skin irritation | Wear nitrile protective gloves and impervious laboratory clothing. |

| H319 | Causes serious eye irritation | Utilize safety goggles with side-shields. Ensure access to an eye-wash station. |

| H335 | May cause respiratory irritation | Handle exclusively within a certified chemical fume hood (P271). |

Storage Directive: Store tightly sealed in a cool, well-ventilated area at 2-8°C to prevent degradation. Keep away from strong oxidizing and reducing agents [6].

References

-

Patent WO 2015/074064 - Intermediate 25: 4-bromo-N-methylthiazole-2-carboxamide. Googleapis Patents. Available at: [Link]

- CN114258392A - Enzyme inhibitors. Google Patents.

- WO2020221074A1 - Compound containing fused ring, use thereof and pharmaceutical composition containing same. Google Patents.

-

Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PMC (National Institutes of Health). Available at:[Link]

Engineering Heterocyclic Amide Scaffolds for Fragment-Based Drug Design: A Technical Guide to Hit-to-Lead Optimization

Executive Summary

Fragment-Based Drug Design (FBDD) has revolutionized the discovery of novel therapeutics by prioritizing high-quality, low-molecular-weight chemical starting points. The success of any FBDD campaign is intrinsically linked to the physicochemical properties of the screening library. Among the most privileged structural motifs are heterocyclic amides . These scaffolds offer a unique combination of rigid vectorality, metabolic stability, and diverse electrostatic profiles, making them ideal starting points for structure-based fragment growing.

This whitepaper provides an in-depth technical analysis of heterocyclic amide scaffolds in FBDD. It details the physicochemical rationale behind their selection, self-validating experimental workflows for screening, and proven hit-to-lead optimization strategies backed by quantitative data.

The Physicochemical Rationale: Why Heterocyclic Amides?

In FBDD, fragments must form high-quality, directional interactions with the target protein to overcome the entropic penalty of binding. Heterocyclic amides are ubiquitous in marketed drugs and fragment libraries because they provide a highly efficient pharmacophore (1)[1].

-

The Amide Bond (Rigidity & Directionality): The partial double-bond character of the amide C-N bond enforces a planar geometry. This rigidity reduces the conformational entropy lost upon protein binding. Furthermore, the amide acts as a bidentate interaction hub: the carbonyl oxygen is a strong hydrogen-bond acceptor, while the N-H (in primary/secondary amides) is a directional hydrogen-bond donor.

-

The Heterocycle (Electrostatics & Solubility): Unlike highly lipophilic carbocycles (e.g., phenyl rings), heterocycles (such as isoxazoles, pyrazoles, and pyridines) introduce heteroatoms that lower the partition coefficient (cLogP) and improve aqueous solubility. This is a critical causality in library design: high solubility prevents the aggregation-based false positives that plague high-concentration fragment screening.

-

Metabolic Stability: Amides are significantly more resistant to plasma esterases than their ester counterparts, ensuring that optimized leads maintain favorable in vivo half-lives.

Fig 3. Logical deconstruction of the heterocyclic amide pharmacophore in fragment growing.

Library Design: Strict Adherence to the "Rule of 3"

To ensure that fragments can be effectively grown into lead-like molecules without exceeding optimal physicochemical boundaries, fragment libraries are curated using the "Rule of 3" (Ro3). Heterocyclic amides are perfectly suited for Ro3 compliance, allowing medicinal chemists to maximize Ligand Efficiency (LE), a critical metric for optimizing soluble epoxide hydrolase inhibitors and other targets (2)[2].

Table 1: Physicochemical Boundaries for FBDD vs. Traditional HTS

| Parameter | Fragment "Rule of 3" (Ro3) | Lead-like "Rule of 5" (Ro5) | Rationale for FBDD Constraint |

| Molecular Weight (Da) | ≤ 300 | ≤ 500 | Leaves "room" to add functional groups (growing) without violating Ro5. |

| cLogP (Lipophilicity) | ≤ 3 | ≤ 5 | Ensures high aqueous solubility required for high-concentration screening. |

| H-Bond Donors | ≤ 3 | ≤ 5 | Prevents excessive desolvation penalties upon target binding. |

| H-Bond Acceptors | ≤ 3 | ≤ 10 | Limits non-specific polar interactions and maintains membrane permeability. |

Experimental Workflows: A Self-Validating System

Fragment screening requires orthogonal biophysical techniques because fragments exhibit low binding affinities (typically

Step-by-Step Methodology 1: High-Concentration SPR Primary Screening

Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening because it detects direct, real-time biophysical binding and distinguishes true 1:1 kinetic interactions from non-specific aggregation.

-

Sensor Chip Preparation: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS). Block unreacted sites with 1M ethanolamine. Causality: Covalent tethering creates a highly stable surface capable of withstanding the thousands of high-concentration injections required in FBDD.

-

DMSO Calibration (Critical Self-Validation Step): Inject a series of 8 buffer solutions with varying DMSO concentrations (e.g., 1.0% to 5.0%). Causality: Fragments are dissolved in DMSO. Even a 0.1% mismatch between the running buffer and the sample causes massive bulk refractive index shifts. This calibration curve allows the software to subtract solvent-induced artifacts.

-

Fragment Injection: Inject heterocyclic amide fragments at a single high concentration (e.g.,

) in running buffer containing exactly 3% DMSO. -

Control Validation: Include a known positive control inhibitor and a negative control (a structurally similar but non-binding fragment) every 48 injections. Causality: This self-validates the assay by proving the protein remains actively folded and the baseline is stable throughout the run.

-

Affinity Determination: For hits exhibiting a square-wave kinetic profile, perform multi-cycle kinetics (injecting a series from

to

Fig 1. Fragment-based drug design workflow emphasizing structure-based fragment growing.

Step-by-Step Methodology 2: X-Ray Crystallographic Fragment Soaking

Once validated by SPR, fragments must be mapped structurally to guide the hit-to-lead process.

-

Apo-Protein Crystallization: Grow high-diffracting apo-protein crystals using sitting-drop vapor diffusion.

-

Solvent Tolerance Testing: Transfer test crystals into drops containing 5%, 10%, and 15% DMSO. Causality: Because fragments have low affinity, they must be soaked at high concentrations (

), requiring high DMSO concentrations. Determining the maximum tolerated DMSO prevents crystal lattice destruction. -

Fragment Soaking: Prepare a

fragment stock in DMSO. Add directly to the crystallization drop to achieve a final concentration of -

Cryoprotection & Freezing: Transfer the soaked crystal to a mother liquor supplemented with 20% glycerol. Causality: Glycerol acts as a cryoprotectant, preventing the formation of crystalline ice during flash-freezing in liquid nitrogen, which would otherwise diffract and obscure the protein's electron density map.

-

Data Collection: Collect diffraction data at a synchrotron source and solve the phase using molecular replacement to identify the fragment's binding pose.

Case Studies & Quantitative Data in Hit-to-Lead Optimization

The true power of the heterocyclic amide scaffold is realized during the structure-based fragment growing phase.

Case Study A: BET Bromodomain (BRD4) Inhibitors

In the development of BET inhibitors, researchers utilized an X-ray structure of a PROTAC bound to BRD2 to inspire the synthesis of JQ1-derived heterocyclic amides. The resulting compound, SJ1461, displayed excellent BRD4 affinity. Crystallography revealed that the heterocyclic amide moiety formed critical polar interactions with the AZ/BC loops (specifically Asn140 and Tyr139), significantly improving both the binding affinity and the overall pharmacokinetic drug-like features (3)[3].

Fig 2. BRD4 signaling pathway and targeted inhibition by heterocyclic amide fragments.

Case Study B: MNK1/2 Kinase Inhibitors

During the fragment-based discovery of MNK1/2 inhibitors, an initial hit containing a primary amide was optimized. By converting the primary amide into tertiary heterocyclic amides (such as N-methyl piperazine and morpholine derivatives), researchers achieved a 3–6-fold improvement in potency. Causality: The introduction of the non-planar morpholine ring disrupted flat crystal packing, drastically improving the aqueous solubility and cellular permeability of the lead compound (4)[4].

Case Study C: Pan-Janus Kinase (JAK) Inhibitors

In the pursuit of inhalable JAK inhibitors, early leads with large, planar heterocycles suffered from poor aqueous solubility and chemical instability. Truncating the larger heterocycles down to primary and methyl amides maintained the critical hydrogen-bonding interactions with the kinase hinge region while vastly improving solubility (up to

Table 2: Quantitative Hit-to-Lead Optimization Data

| Target | Initial Fragment Motif | Fragment | Optimized Heterocyclic Amide | Lead | Key Optimization Rationale |

| BRD4 | JQ1-derived primary amide | Thiadiazole derived amide (SJ1461) | Gained polar contacts with Asn140/Tyr139. | ||

| MNK1 | Pyridine primary amide | Morpholine benzamide | Disrupted crystal packing; improved permeability. | ||

| JAK2 | Large planar benzimidazole | Truncated methylamide | Maintained hinge H-bonds; improved solubility. |

Conclusion

Heterocyclic amides are not merely structural conveniences; they are highly engineered biophysical tools. By offering a rigid vector for fragment growing, favorable electrostatics for solubility, and directional hydrogen bonding, these scaffolds allow medicinal chemists to efficiently navigate the hit-to-lead process. When paired with rigorous, self-validating biophysical screening protocols like SPR and X-ray crystallography, heterocyclic amides dramatically reduce attrition rates in early-stage drug discovery.

References

- Wang, D., et al. "Design, Synthesis, and Antifungal Evaluation of Diverse Heterocyclic Hydrazide Derivatives as Potential Succinate Dehydrogenase Inhibitors.

- "From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors." PMC - NIH.

- "Medicinal chemistry approaches to target the MNK–eIF4E axis in cancer." PMC - NIH.

- "Ligand Efficiency-Guided Lead Identification of Soluble Epoxide Hydrolase Inhibitors.

- "Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhal." Kent Academic Repository.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. From PROTAC to inhibitor: Structure-guided discovery of potent and orally bioavailable BET inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry approaches to target the MNK–eIF4E axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kar.kent.ac.uk [kar.kent.ac.uk]

Methodological & Application

Application Note: Synthesis of 4-bromothiazole-2-carboxamide from Ethyl 4-bromothiazole-2-carboxylate

Introduction

4-bromothiazole-2-carboxamide is a valuable building block in medicinal chemistry and drug discovery. The thiazole moiety is a key structural feature in numerous biologically active compounds, and the presence of a bromine atom and a carboxamide group provides versatile handles for further chemical modifications.[1][2] This application note provides a detailed protocol for the synthesis of 4-bromothiazole-2-carboxamide via the ammonolysis of its corresponding ethyl ester, ethyl 4-bromothiazole-2-carboxylate. The procedure is designed for researchers in synthetic and medicinal chemistry, offering a reliable method for accessing this important intermediate.

Reaction Principle and Mechanism

The conversion of an ester to a primary amide is achieved through a nucleophilic acyl substitution reaction with ammonia, a process known as ammonolysis.[3][4][5] The reaction proceeds via a tetrahedral intermediate, followed by the elimination of an alkoxide leaving group.[3][4]

The mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester.[3][5] This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

-

Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, forming a neutral tetrahedral intermediate.

-

Elimination of the Leaving Group: The lone pair on the nitrogen atom reforms the carbon-oxygen double bond, leading to the expulsion of the ethoxide (⁻OCH₂CH₃) leaving group.[3]

-

Deprotonation: The ethoxide ion, being a relatively strong base, deprotonates the newly formed protonated amide to yield the final 4-bromothiazole-2-carboxamide and ethanol as a byproduct.

While the alkoxy group is a better leaving group than the conjugate base of an amine, it is still considered a poor leaving group, which can make the aminolysis of esters less efficient than other methods like using acyl chlorides.[3] However, for this specific transformation, direct ammonolysis provides a straightforward and effective route.

Reaction Scheme:

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 4-bromothiazole-2-carboxamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| Ethyl 4-bromothiazole-2-carboxylate | ≥97% | Various | 959755-96-5 |

| Ammonia in Methanol (7N solution) | Anhydrous | Various | 74-90-8 (NH3) |

| Dichloromethane (DCM) | ACS Grade | Various | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Various | 144-55-8 |

| Brine (Saturated NaCl Solution) | Laboratory Grade | Various | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Various | 7487-88-9 |

Equipment

-

Round-bottom flask (appropriate size for the reaction scale)

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Fume hood

Safety Precautions

Ammonia is a toxic and corrosive gas with a pungent odor. [6][7] All manipulations involving ammonia or its solutions must be performed in a well-ventilated fume hood.[8][9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.[8][9][10] In case of inhalation, move to fresh air immediately.[9] For skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add ethyl 4-bromothiazole-2-carboxylate (1.0 eq).

-

Addition of Ammonia Solution: In a fume hood, carefully add a 7N solution of ammonia in methanol (e.g., 10-20 eq) to the flask.

-

Reaction Conditions: Seal the flask and stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion. Gentle heating (e.g., to 40-50 °C) can be applied to accelerate the reaction if necessary, though this should be done with caution in a sealed vessel.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ammonia and methanol. c. Dissolve the resulting residue in dichloromethane (DCM). d. Transfer the DCM solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). f. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude 4-bromothiazole-2-carboxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Workflow Diagram

Caption: Workflow for the synthesis of 4-bromothiazole-2-carboxamide.

Characterization Data

The final product should be characterized to confirm its identity and purity.

| Property | Expected Value |

| Molecular Formula | C₄H₃BrN₂OS |

| Molecular Weight | 207.05 g/mol |

| Appearance | Solid |

| Boiling Point | 347.4 ± 34.0 °C at 760 mmHg |

| Purity (by HPLC) | ≥96% |

| Storage | Store at 4°C |

Note: The boiling point is a calculated value and may not be experimentally practical due to potential decomposition at high temperatures.[11]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time- Low concentration of ammonia- Low reaction temperature | - Allow the reaction to stir for a longer period.- Use a more concentrated solution of ammonia in methanol or consider using a sealed tube with heating.[12]- Gently warm the reaction mixture (e.g., 40-50 °C). |

| Low Yield | - Incomplete reaction- Loss of product during work-up | - Ensure the reaction has gone to completion before work-up.- Be careful during the extraction and washing steps to avoid loss of product into the aqueous layers. |

| Impure Product | - Incomplete reaction- Side reactions | - Optimize purification conditions (e.g., try different recrystallization solvents or a different eluent system for column chromatography). |

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-bromothiazole-2-carboxamide from its ethyl ester. The described method is straightforward and utilizes readily available reagents, making it a practical choice for researchers in the field of medicinal and synthetic chemistry. Adherence to the safety precautions outlined is crucial for the safe execution of this procedure.

References

-

Esters Reaction with Amines – The Aminolysis Mechanism. (2020, February 24). Chemistry Steps. [Link]

-

Selective Ammonolysis of Bioderived Esters for Biobased Amide Synthesis. (2021, October 27). ACS Omega. [Link]

-

Formation of Amides From Esters. (n.d.). Master Organic Chemistry. [Link]

-

Ammonia Solution. (2021, June 23). IsoLab. [Link]

-

Working with Ammonium Hydroxide (NH₄OH): A Comprehensive Guide. (2024, October 27). Lab Manager. [Link]

-

Standard Operating Procedure: Ammonia. (2018, October 29). University of California, Santa Cruz. [Link]

-

Ammonia Hazards. (2014, September 4). The Safety Brief. [Link]

-

Converting Esters to Amides: "Aminolysis". (2021, October 22). YouTube. [Link]

-

Guidelines for the Safe Use of Ammonia. (2015, August 28). University of Pittsburgh. [Link]

-

What is the best procedure (solvent and technique) of converting an ester group to an amide group? (2014, August 10). ResearchGate. [Link]

- Process of converting esters into amides. (1961).

-

How to make a primary amide. (2008, August 19). The Ley Way - Curly Arrow. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. (2010, August 1). International Journal of ChemTech Research. [Link]

-

Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. (2026, February 18). MDPI. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. marquette.edu [marquette.edu]

- 7. safety.pitt.edu [safety.pitt.edu]

- 8. IsoLab - Ammonia Solution [isolab.ess.washington.edu]

- 9. Working with Ammonium Hydroxide (NH₄OH) : A Comprehensive Guide | Lab Manager [labmanager.com]

- 10. safetybrief.creativesafetysupply.com [safetybrief.creativesafetysupply.com]

- 11. 4-Bromothiazole-2-carboxamide | 912639-91-9 [sigmaaldrich.com]

- 12. Curly Arrow: How to make a primary amide - The Ley Way [curlyarrow.blogspot.com]

Application Note: Optimized Aminolysis Protocols for Ethyl 4-Bromothiazole-2-Carboxylate

Topic: Aminolysis protocol for ethyl 4-bromothiazole-2-carboxylate Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Overview

Ethyl 4-bromothiazole-2-carboxylate (CAS: 959755-96-5) is a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and anti-infectives. The thiazole core serves as a bioisostere for pyridine or benzene rings, improving solubility and metabolic stability.

The molecule features two distinct electrophilic centers:

-

C2-Ester: Susceptible to nucleophilic acyl substitution (aminolysis/hydrolysis).

-

C4-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira), but also a potential site for unwanted Nucleophilic Aromatic Substitution (

) under harsh conditions.

The Challenge: Direct thermal aminolysis of heteroaromatic esters often requires high temperatures (>100°C) or large excesses of amine, which can lead to degradation of the sensitive C4-Br functionality or competing

The Solution: This guide presents two validated pathways:

-

Method A (Robust): Two-step Hydrolysis-Coupling. Ideal for valuable, non-volatile, or sterically hindered amines.

-

Method B (Green/Direct): TBD-Catalyzed Aminolysis.[1] Ideal for simple primary/secondary amines and rapid library generation.

Reaction Mechanics & Pathway Selection[2]

The choice of method depends on the amine's nucleophilicity and the tolerance of the C4-Br bond to the reaction environment.

Reaction Scheme

Decision Matrix

| Feature | Method A: Hydrolysis + Coupling | Method B: Direct TBD Aminolysis |

| Primary Utility | Complex, expensive, or solid amines. | Simple, liquid, or volatile amines. |

| Conditions | Mild (RT), Multi-step. | Mild to Warm (RT–60°C), One-step. |

| Atom Economy | Lower (requires coupling reagents). | High (Direct conversion). |

| Risk Factor | Low (High functional group tolerance). | Moderate (Strong base sensitivity). |

Experimental Protocols

Method A: Two-Step Hydrolysis and Coupling (The "Gold Standard")

This route avoids the harsh conditions of direct thermal aminolysis by first converting the ester to the carboxylic acid, then activating it under mild conditions.

Step 1: Saponification

Objective: Hydrolyze the ester without displacing the bromine.

-

Dissolution: Dissolve Ethyl 4-bromothiazole-2-carboxylate (1.0 equiv) in THF/Water (3:1 v/v). A concentration of 0.2 M is recommended.

-

Base Addition: Add LiOH·H₂O (1.5 equiv) at 0°C.

-

Note: Lithium hydroxide is preferred over NaOH for its milder profile and solubility in THF mixtures.

-

-

Reaction: Stir at Room Temperature (20–25°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Checkpoint: The starting material (

) should disappear, replaced by the baseline acid spot.

-

-

Workup (Critical):

-

Concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).

-

Dilute the aqueous residue with water.

-

Wash with diethyl ether (

) to remove neutral impurities. -

Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1N HCl at 0°C.

-

Caution:Do not acidify below pH 2 or heat the acidic solution, as thiazole-2-carboxylic acids are prone to thermal decarboxylation.

-

-

Isolation: Extract with EtOAc (

), dry over Na₂SO₄, and concentrate to yield 4-bromothiazole-2-carboxylic acid . Yields are typically >90%.

Step 2: Amide Coupling

Objective: Form the amide bond under neutral conditions.

-

Activation: Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M).

-

Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

-

Why HATU? It provides faster kinetics and lower racemization risk (if chiral amines are used) compared to EDCI/HOBt.

-

-

Amine Addition: Add the Target Amine (1.1 equiv).

-

Reaction: Stir at Room Temperature for 2–12 hours.

-

Purification: Dilute with EtOAc, wash with saturated NaHCO₃ (remove byproduct), water, and brine. Purify via silica gel chromatography.

Method B: Direct Aminolysis via TBD Catalysis[1]

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine simultaneously. This method bypasses the acid intermediate.

-

Setup: In a sealed tube or vial, combine Ethyl 4-bromothiazole-2-carboxylate (1.0 equiv) and the Amine (1.5–2.0 equiv).

-

Catalyst: Add TBD (0.1–0.2 equiv, 10–20 mol%).

-

Solvent: Use anhydrous Toluene or THF (0.5 M).

-

Note: For liquid amines, the reaction can often be run neat (solvent-free) for faster rates.

-

-

Reaction: Stir at Room Temperature for 12 hours.

-

Optimization: If conversion is slow (<50% after 4h), heat to 50°C . Avoid temperatures >80°C to prevent bromine displacement or TBD-mediated decomposition.

-

-

Workup: Dilute with EtOAc and wash with 1N HCl (to remove TBD and excess amine). Dry and concentrate.

Visualization: Workflow & Decision Logic

Caption: Decision tree for selecting the optimal aminolysis pathway based on amine properties.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Method B) | Steric hindrance of amine.[9] | Switch to Method A (HATU coupling). TBD struggles with bulky amines (e.g., tert-butylamine). |

| Bromine Loss (Debromination) | Reaction temperature too high or strong reducing environment. | Ensure temperature stays <60°C . Avoid using metal reductants. |

| Decarboxylation (Method A) | Acidification step too harsh. | Acidify to pH 3–4 only. Do not heat the aqueous acid solution. Extract immediately. |

| Side Product: Ethyl Ether | Ethanol byproduct inhibiting reaction equilibrium (Method B). | Use molecular sieves (4Å) to sequester ethanol or run under a nitrogen stream to drive equilibrium. |

References

-

Sabot, C., et al. (2007). 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst for the aminolysis of esters.[1][10][11][12] Tetrahedron Letters, 48(22), 3863-3866. (General TBD protocol grounding).

-

Batey, R. A., et al. (2014).[8] Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry, 79, 943-954.[8] Retrieved from [Link]

-

MDPI. (2026). Electrochemistry Carboxylation of Bromothiazoles with CO2. (Confirming stability of 4-bromothiazole-2-carboxylic acid intermediate). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. DSpace [repository.kaust.edu.sa]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines [organic-chemistry.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. scientificupdate.com [scientificupdate.com]

- 12. Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Optimized Synthesis of 4-Bromothiazole-2-Carboxamide

Executive Summary & Strategic Analysis

The conversion of 4-bromothiazole-2-carboxylic acid (CAS: 88982-82-5) to its corresponding primary amide is a pivotal step in the synthesis of thiazole-based peptidomimetics and kinase inhibitors.[1] However, this transformation presents a specific "chemical trap" often overlooked in standard protocols: Thermal Decarboxylation .

Thiazole-2-carboxylic acids are inherently unstable.[1] The electron-withdrawing nature of the adjacent nitrogen and sulfur atoms at the C2 position destabilizes the carboxyl group, making it prone to losing

Core Directive: This guide prioritizes low-temperature activation methods to preserve the C2-carboxyl integrity. We present two validated protocols:

-

Method A (The High-Fidelity Route): Carbonyldiimidazole (CDI) coupling.[1] Best for small-to-medium scale (mg to g) where purity is paramount.

-

Method B (The Scalable Route): Oxalyl Chloride activation. Best for larger scales (>10g) requiring cost-efficiency, provided strict temperature controls are maintained.[1]

Chemical Mechanism & Stability[1][2]

Understanding the failure mode is essential for success. The 4-bromo substituent exerts an inductive electron-withdrawing effect (-I), which theoretically increases the acidity of the carboxylic acid but also stabilizes the transition state for decarboxylation.[1]

The "Decarboxylation Trap"

If the reaction temperature exceeds 50°C, or if strong acidic conditions are prolonged, the pathway shifts from Amidation to Decarboxylation.

Figure 1: Reaction pathways highlighting the thermal instability of the C2-carboxylic acid.

Protocol A: The CDI "One-Pot" Method (Recommended)[1]

This method utilizes 1,1'-Carbonyldiimidazole (CDI) to generate an acyl-imidazole intermediate.[1] It is superior because it proceeds under neutral conditions and releases only

Materials

-

Substrate: 4-Bromothiazole-2-carboxylic acid (1.0 equiv)

-

Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[1]

-

Ammonia Source: Ammonium Hydroxide (28-30%

in water) or Ammonium Acetate (solid).[1] -

Solvent: Anhydrous THF or DMF.[1]

Step-by-Step Procedure

-

Activation (Gas Evolution Phase):

-

Charge a dry reaction flask with 4-bromothiazole-2-carboxylic acid and anhydrous THF (0.2 M concentration).

-

Cool the solution to 0°C (ice bath).

-

Add CDI portion-wise over 10 minutes. Note: Vigorous evolution of

gas will occur.[1] Ensure proper venting. -

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The cessation of gas evolution indicates the formation of the reactive acyl-imidazole.

-

-

Amidation:

-

Workup:

-

Concentrate the THF under reduced pressure (do not heat above 40°C).

-

Dilute the residue with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from Ethanol/Hexanes if necessary, though the crude is often sufficiently pure (>95%).

-

Protocol B: The Oxalyl Chloride Method (Scalable)

For larger batches, CDI can be expensive. The Oxalyl Chloride route is efficient but requires strict adherence to the "Cold Chain" to prevent decomposition.

Materials

-

Substrate: 4-Bromothiazole-2-carboxylic acid (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.5 equiv)

-

Catalyst: DMF (2-3 drops)[1]

-

Ammonia Source: 0.5 M Ammonia in Dioxane or THF (commercially available).

-

Solvent: Dichloromethane (DCM) (anhydrous).

Step-by-Step Procedure

-

Acid Chloride Formation:

-

Dissolve the carboxylic acid in anhydrous DCM under Nitrogen atmosphere.

-

Cool to 0°C .

-

Add catalytic DMF (essential for Vilsmeier-Haack type activation).[1]

-

Add Oxalyl Chloride dropwise over 20 minutes.[1] Caution: HCl and CO/CO2 gases are evolved.

-

Stir at 0°C for 30 minutes, then allow to warm to RT for exactly 1 hour. DO NOT REFLUX.

-

-

Solvent Swap (Critical Step):

-

Concentrate the mixture in vacuo at RT to remove excess oxalyl chloride.

-

Re-dissolve the crude yellow solid (acid chloride) in fresh, cold anhydrous THF or DCM.

-

-

Amidation:

-

Cool the acid chloride solution to -10°C (Salt/Ice bath).

-

Add the Ammonia solution (in excess, ~3.0 equiv) slowly. The reaction is highly exothermic.

-

Stir for 2 hours, allowing it to reach RT.

-

-

Workup:

Analytical Validation & QC

Verify the product identity using the following self-validating markers.

| Analytical Method | Expected Result | Interpretation |

| LC-MS | M+H = 206.9 / 208.9 | 1:1 Isotope Pattern confirms Bromine presence.[1] Single peak indicates purity.[1] |

| 1H NMR (DMSO-d6) | Thiazole C5-H . If this is absent, the ring has degraded. | |

| 1H NMR (DMSO-d6) | Amide | |

| IR Spectroscopy | ~1680 | Amide Carbonyl (C=O) stretch.[1] |

Troubleshooting Guide

-

Issue: Product mass is M+H = 164 (Loss of 44 amu).

-

Issue: Low yield, dark tarry mixture.

-

Cause: Polymerization or ring opening.[1]

-

Fix: Ensure anhydrous conditions. Water in the Oxalyl Chloride step creates HCl, which can degrade the thiazole ring.

-

Workflow Visualization

Figure 2: Decision matrix and process flow for the synthesis of 4-bromothiazole-2-carboxamide.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard reference for the reactivity of 1,3-azoles and the instability of the 2-carboxylic acid position).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][5][6] Tetrahedron, 61(46), 10827-10852.[1] Link (Comprehensive review of coupling agents including CDI and Acid Chlorides).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link (Validation of CDI and mixed anhydride methods for sensitive substrates).

-

Bumażnik, D., & Sałdyka, M. (2025).[4] UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid. International Journal of Molecular Sciences, 26. Link (Recent evidence on the decarboxylation mechanism of thiazole carboxylic acids).

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link (General protocols for HATU/EDC coupling used as baseline comparison).

Sources

- 1. 4-Bromothiazole-2-carboxylic acid | CAS: 88982-82-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. growingscience.com [growingscience.com]

- 6. hepatochem.com [hepatochem.com]

Application Note: C–H Activation and Functionalization of Thiazole-2-Carboxamides

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The thiazole-2-carboxamide scaffold is a privileged motif in modern drug discovery, frequently embedded in agents targeting mycobacterial ATP-phosphoribosyl transferase (ATP-PRTase) for tuberculosis[1], as well as c-Met kinase inhibitors for oncology[2]. Historically, derivatizing this scaffold required tedious pre-functionalization (e.g., halogenation or borylation) followed by traditional cross-coupling.

Transition-metal-catalyzed C–H activation has revolutionized this workflow, enabling Late-Stage Functionalization (LSF) directly at unactivated C–H bonds. By leveraging the intrinsic coordinating ability of the 2-carboxamide moiety as a Directing Group (DG), researchers can achieve highly regioselective arylation, alkylation, and alkenylation. This application note details the mechanistic rationale, comparative catalytic systems, and self-validating protocols for the C–H functionalization of thiazole-2-carboxamides.

Scientific Rationale & Mechanistic Causality

The Directing Group (DG) Paradigm

In C–H functionalization, the thermodynamic barrier to cleaving a specific C(sp²)–H or C(sp³)–H bond is overcome by coordinating a transition metal to a nearby Lewis basic site[3]. The thiazole-2-carboxamide acts as a highly efficient Bidentate Directing Group (BDG) . The nitrogen of the thiazole ring and the oxygen/nitrogen of the carboxamide can chelate metals like Palladium (Pd) or Ruthenium (Ru), bringing the metal center into close proximity with the target C–H bond (typically the C4/C5 position of the thiazole, or the ortho-position of an N-aryl substituent)[4].

Causality in Reagent Selection

-

Catalyst (e.g., Pd(OAc)₂): Palladium acetate is highly favored for C5-arylation. The acetate ligands are not merely spectators; they actively participate in the Concerted Metalation-Deprotonation (CMD) mechanism, acting as an internal base to abstract the proton as the Pd–C bond forms[5].

-

Oxidants / Halide Scavengers (e.g., Ag₂CO₃): In oxidative cross-coupling or when using aryl halides, silver salts are critical. They abstract the halide (precipitating as AgX) to free up a coordination site on the metal, preventing catalyst poisoning and driving the reductive elimination step[5].

-

Solvent (e.g., DMF, DMAc, or HFIP): Highly polar solvents stabilize the highly charged Pd(IV) or Ru(IV) intermediates. Hexafluoroisopropanol (HFIP) is increasingly used as a co-solvent because its strong hydrogen-bond donating ability facilitates the cleavage of the metal-product bond, accelerating catalyst turnover.

Catalytic Cycle Visualization

Figure 1: Mechanism of Pd-catalyzed, directing-group-enabled C–H arylation of thiazole-2-carboxamides.

Quantitative Data: Comparison of Catalytic Systems

The following table summarizes validated conditions for different functionalization vectors on the thiazole-2-carboxamide scaffold.

| Transformation | Target Site | Catalyst System | Coupling Partner | Key Additives / Solvent | Typical Yield | Ref |

| C–H Arylation | Thiazole C5 | 5 mol% Pd(OAc)₂ | Aryl Bromides | Ag₂CO₃, DMF, 110 °C | 75–92% | [5] |

| C–H Alkylation | N-Aryl ortho | 10 mol% [Ru(p-cymene)Cl₂]₂ | Alkyl Halides / Alkenes | K₂CO₃, HFIP/DCE, 80 °C | 60–85% | [3] |

| C–H Alkenylation | Thiazole C4/C5 | 5 mol% Rh(III) / Pd(II) | Acrylates / Styrenes | Cu(OAc)₂, DMAc, 100 °C | 65–90% | [4] |

| Carbamoylation | Thiazole C5 | Organophotoredox (4CzIPN) | Oxamic Acids | Light (440 nm), K₂S₂O₈ | 50–86% | [6] |

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C5-Arylation of Thiazole-2-Carboxamides

This protocol utilizes the 2-carboxamide group to direct palladium to the C5 position, achieving highly regioselective arylation with aryl bromides[5].

Reagents & Materials:

-

Substrate: Thiazole-2-carboxamide derivative (0.5 mmol, 1.0 equiv)

-

Coupling Partner: Aryl bromide (0.75 mmol, 1.5 equiv)

-

Catalyst: Pd(OAc)₂ (0.025 mmol, 5 mol%)

-

Additive/Oxidant: Ag₂CO₃ (1.0 mmol, 2.0 equiv)

-

Solvent: Anhydrous DMF (3.0 mL)

Step-by-Step Methodology:

-

Reaction Setup (Inert Atmosphere): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the thiazole-2-carboxamide (0.5 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (1.0 equiv).

-

Causality: Conducting the setup under argon/nitrogen prevents premature catalyst oxidation and minimizes homocoupling side-reactions.

-

-

Solvent and Electrophile Addition: Evacuate and backfill the tube with Argon (3x). Inject anhydrous DMF (3.0 mL) followed by the aryl bromide (0.75 mmol).

-

Causality: DMF provides the necessary dielectric constant to stabilize the polar transition states during oxidative addition.

-

-